Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate
Overview
Description
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a compound involved in various synthetic pathways, including the Arbuzov reaction, which is a pivotal method in its synthesis and modification. Its structure and reactivity make it a valuable intermediate for the production of a range of chemical entities.
Synthesis Analysis
The synthesis of Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate often involves reactions such as the Arbuzov reaction. For instance, the Arbuzov reaction carried out with ethyl chloroacetate and triethyl phosphate produces an intermediate, which is then reacted with 2-bromopropane to yield the target compound with an overall yield of 79.1% (C. Nhu, 2013).
Scientific Research Applications
Intramolecular Cyclization Studies : It's utilized in examining the spontaneous intramolecular cyclization of diethyl acetylsuccinate (Duus, 1978).
Synthesis of Fluorinated Building Blocks : This compound is instrumental in the synthesis of 3-fluorofuran-2(5H)-ones, which are novel fluorinated building blocks (Pomeisl et al., 2007).
Anticancer Therapy : It's used in synthesizing new compounds that have potential applications in anticancer therapy (Valla et al., 2005).
Synthesis of Lactones and Lactams : It plays a role in the synthesis of β-aryl-α-methylidene-γ-lactones and β-aryl-α-ethyl-β-methylidene-γ-lactams, with potential cytotoxic evaluation (Albrecht et al., 2010).
Bisphosphorylated 2-Furoic Acid Derivatives : It's used in synthesizing bisphosphorylated 2-furoic acid and its derivatives (Pevzner, 2015).
Intermediate in Lactone and Lactam Synthesis : It serves as an intermediate in the synthesis of α-alkylidene-γ2-lactones and lactams (Blaszczyk et al., 2004).
Stereochemistry of 3-Substituted 2-Methylbut-2-enoic Acid Derivatives : This compound aids in the synthesis and study of the stereochemistry of certain 3-substituted 2-methylbut-2-enoic acid derivatives (Brettle et al., 1973).
Synthesis of Aryl-Hydroxy-Naphthoates and Unsaturated Esters : It is used in synthesizing 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters (Taylor & Davies, 1983).
Preparation of Fluorinated Lignan Intermediates : The compound is used in the preparation of intermediates for fluorinated lignans (Kvíčala et al., 2000).
Study of Nonhydrogen Bonding Interactions : It's utilized in researching rare nonhydrogen bonding interactions and their effects on crystal packing (Zhang et al., 2011).
Synthesis of Various Compounds : Ethyl 4,5-bis(diethoxyphosphorylmethyl)-3-furoate, a related compound, is used for the synthesis of various compounds (Pevzner, 2016).
Biohydrogenation Studies : Ethyl 4,4-dimethoxy-3-methylbut-2-enoate, a similar compound, is a substrate for biohydrogenation with fermenting Saccharomyces cerevisiae (Ferraboschi et al., 1987).
High Enantioselective Chemical Reactions : Ethyl 2-hydroxy-4-arylbutyrate, another related compound, is useful for its high enantioselectivity in chemical reactions (Meng et al., 2008).
Synthesis of Difluoromethylphosphonate-substituted Nitrogen Heterocycles : Ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate, a compound with a similar structure, is used in the synthesis of these heterocycles and shows reactivity in C-hydroxyalkylation of aromatic amines (Pasternak et al., 2000).
Potent Anticancer Agent : Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a potent anticancer agent with high cytotoxic activity against various cancer cell lines (Jakubowski et al., 2017).
Phosphorylation Applications : It is also useful in the phosphorylation of other compounds, such as ethyl acetoacetate and acetylacetone (Kirakosyan et al., 2012).
Wittig Reaction Applications : The Wittig reaction with this compound affords alkyl E-4-(furyl)-4-(diethoxyphosphoryl)but-3(2)-enoates for various scientific applications (Pevzner, 2017).
Tricyclic Product Synthesis : It is a tricyclic product from the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate (Mara et al., 1982).
Synthesis Yield Study : A study on its synthesis yielded 79.1% of the target compound (Nhu, 2013).
properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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